Cinnamedrine hydrochloride
Description
Historical Context of Related Chemical Entities in Scientific Inquiry
The scientific investigation into compounds like cinnamedrine (B1669051) is built upon a rich history centered on the ephedrine (B3423809) alkaloids. For centuries, plants of the Ephedra genus, known as Ma Huang in traditional Chinese medicine, were used to treat conditions such as asthma and bronchitis. wikipedia.org The modern scientific era for this class of compounds began in 1885 when Japanese chemist Nagai Nagayoshi first isolated ephedrine from the Ephedra plant. wikipedia.org
This isolation paved the way for the commercial manufacture and introduction of ephedrine into Western medicine in the 1920s. wikipedia.org The study of ephedrine and its structural analogues, like amphetamine and methamphetamine, became a significant area of research. ijbcp.com Scientists sought to understand the relationship between the chemical structure of these phenylethylamines and their physiological effects, leading to the synthesis of numerous derivatives. Cinnamedrine, first prepared in 1934, emerged from this line of inquiry. drugfuture.com The primary synthesis involved the alkylation of ephedrine with cinnamyl bromide. This historical foundation in natural product chemistry and subsequent synthetic exploration underpins the continued interest in compounds like cinnamedrine hydrochloride.
Scope and Significance of this compound in Modern Chemical and Biological Research
This compound holds significance in research primarily as a model compound for studying sympathomimetic drugs and their chemical reactions. Its structural similarity to ephedrine, with the addition of a cinnamyl group, provides a valuable tool for investigating structure-activity relationships (SAR). wikipedia.org By comparing the biological effects of cinnamedrine to those of ephedrine and other analogues, researchers can gain insights into how specific structural modifications influence interactions with biological targets, such as adrenergic receptors.
The research applications of cinnamedrine have included investigations into its effects on smooth muscle relaxation. Studies on isolated rat uterus tissue demonstrated that cinnamedrine exhibited spasmolytic activity. ncats.io Furthermore, research has pointed to potential local anesthetic properties and antiarrhythmic-like actions on cardiac action potentials in mammalian ventricular tissues. wikipedia.orgkarger.com These diverse biological activities make cinnamedrine a useful probe for exploring various physiological pathways and for informing the design of new compounds with specific pharmacological profiles.
Overview of Current Research Trajectories for Similar Compounds
Current research on compounds structurally and functionally similar to this compound is advancing on several fronts. A significant area of investigation involves the development of new sympathomimetic amines with enhanced receptor selectivity. nih.gov Researchers are exploring compounds that act predominantly on specific subtypes of adrenergic receptors (e.g., beta-1) or on dopamine (B1211576) receptors, with the goal of creating more targeted therapeutic agents. nih.gov
Another major research trajectory is the study of trace amines and their dedicated receptors, known as trace amine-associated receptors (TAARs). nih.govmdpi.com Sympathomimetic amines like β-phenylethylamine are now understood to potentially exert their effects not only through interaction with classical adrenergic systems but also via these novel receptor systems. nih.gov This has opened up new avenues for understanding the complex mechanisms of these compounds.
Furthermore, there is ongoing synthesis and evaluation of new ephedrine analogues. researchgate.netdcu.ie Research focuses on creating derivatives with modified properties, including N-substituted and piperazine-containing analogues, to explore new therapeutic possibilities and to better understand the fundamental pharmacology of this class of compounds. acs.orgmdpi.com These studies often employ advanced analytical and synthetic chemistry techniques to create and characterize novel molecular structures. mdpi.com
Chemical and Physical Properties
The following tables detail the chemical and physical properties of Cinnamedrine and its hydrochloride salt.
Table 1: Properties of Cinnamedrine
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 90-86-8 | drugfuture.com |
| Molecular Formula | C₁₉H₂₃NO | drugfuture.com |
| Molecular Weight | 281.39 g/mol | drugfuture.com |
| Percent Composition | C 81.10%, H 8.24%, N 4.98%, O 5.69% | drugfuture.com |
| Melting Point | 72-78°C | drugfuture.com |
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO·HCl | drugfuture.comcymitquimica.com |
| Molecular Weight | 317.85 g/mol | drugfuture.comcymitquimica.com |
| Percent Composition | C 71.80%, H 7.61%, N 4.41%, O 5.03%, Cl 11 .15% | drugfuture.com |
| Appearance | White or off-white crystalline powder | ontosight.ai |
| Melting Point | 180-185°C | drugfuture.com |
| Solubility | Soluble in water and ethanol (B145695); sparingly soluble in ether and benzene (B151609). | drugfuture.comontosight.ai |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
22194-13-4 |
|---|---|
Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17;/h3-14,16,19,21H,15H2,1-2H3;1H/b12-9+; |
InChI Key |
RSBLYYMNHJDITE-NBYYMMLRSA-N |
Isomeric SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cinnamedrine Hydrochloride
Established Synthetic Routes to Cinnamedrine (B1669051)
The primary and most widely documented method for synthesizing Cinnamedrine involves the alkylation of ephedrine (B3423809). This approach leverages the nucleophilic character of the amine in ephedrine to introduce the cinnamyl group.
Alkylation of Ephedrine with Cinnamyl Bromide
The reaction of ephedrine with cinnamyl bromide stands as a cornerstone in the synthesis of Cinnamedrine. chemicalbook.com This process facilitates the attachment of the cinnamyl moiety to the nitrogen atom of the ephedrine backbone. A notable report by Aggarwal et al. in 2003 detailed a high-yield synthesis under optimized conditions. chemicalbook.com
The general procedure involves dissolving ephedrine in a suitable solvent, such as warm benzene (B151609), and then introducing cinnamyl bromide. chemicalbook.com The reaction mixture is typically allowed to stand at room temperature for a couple of hours. chemicalbook.com Following the reaction, the resulting phenylmethylaminopropanol hydrobromide byproduct is removed by filtration. chemicalbook.com The filtrate is then subjected to an acid-base extraction to isolate the crude Cinnamedrine, which can be further purified by recrystallization. chemicalbook.com The final product is often converted to its hydrochloride salt for practical applications. chemicalbook.com
The alkylation of the secondary amine of ephedrine with cinnamyl bromide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom of ephedrine acts as the nucleophile, attacking the electrophilic carbon of the cinnamyl bromide and displacing the bromide ion in a concerted step. The use of a chiral auxiliary can influence the stereochemical outcome of SN2 reactions, though specific studies on Cinnamedrine in this context are not extensively detailed in the provided results.
The inclusion of a mild base is crucial for optimizing the synthesis of Cinnamedrine. The base serves to neutralize the hydrobromic acid that is formed as a byproduct of the reaction, preventing the protonation of the ephedrine's amino group. Protonated ephedrine would be non-nucleophilic and thus unreactive towards cinnamyl bromide. Sodium bicarbonate is a commonly employed base for this purpose. chemicalbook.com The use of a mild base is preferred to minimize potential side reactions, such as the degradation of ephedrine.
The yield of Cinnamedrine is significantly influenced by various reaction parameters. Key factors include the choice of solvent, reaction temperature, and the nature of the basic reagent. For instance, a study by Aggarwal and colleagues reported a 96% yield when the reaction was conducted in N,N-dimethyl-formamide (DMF) with sodium hydrogencarbonate at 70°C for 5 hours. chemicalbook.com Polar aprotic solvents like DMF are known to enhance the rate of SN2 reactions. Temperature control is also vital; while elevated temperatures can increase the reaction rate, they may also promote the formation of unwanted byproducts.
Table 1: Reported Yields of Cinnamedrine Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Bicarbonate | N,N-Dimethyl-formamide | 70 | 5 | 96 | chemicalbook.com |
Ephedrine possesses two chiral centers, and the stereochemistry of the starting material directly influences the stereochemistry of the resulting Cinnamedrine product. The SN2 reaction at the nitrogen atom does not affect the existing chiral centers at C1 and C2 of the ephedrine backbone. Therefore, the stereochemical integrity of these centers is generally retained during the synthesis. To obtain a specific stereoisomer of Cinnamedrine, one must start with the corresponding stereoisomer of ephedrine. The development of asymmetric catalysts and chiral auxiliaries offers potential avenues for controlling stereochemistry in similar synthetic transformations, though their specific application to Cinnamedrine synthesis is an area for further exploration. youtube.com
Precursor Synthesis Strategies
The primary precursors for the most common synthesis of Cinnamedrine are ephedrine and cinnamyl bromide. chemicalbook.com Ephedrine itself can be obtained from natural sources, specifically from plants of the Ephedra genus, or through chemical synthesis. wikipedia.org Cinnamyl bromide is typically synthesized from cinnamyl alcohol, which in turn can be derived from cinnamaldehyde (B126680). The development of biosynthetic routes to produce precursors like cinnamylamine (B1233655) from renewable resources such as cinnamic acid is an active area of research, which could provide more sustainable pathways to Cinnamedrine and related compounds in the future. nih.gov
Preparation of Cinnamyl Bromide from Cinnamaldehyde
While the direct conversion of cinnamaldehyde to cinnamyl bromide is not the most common route, it can be conceptualized through a two-step process involving reduction followed by bromination. A more direct, albeit different, transformation involves the synthesis of α-bromocinnamaldehyde, where cinnamaldehyde undergoes an addition reaction with bromine, followed by the elimination of hydrogen bromide. google.com For instance, reacting cinnamaldehyde with bromine in acetic acid, followed by treatment with potassium carbonate, yields α-bromocinnamaldehyde. google.com However, for the synthesis of cinnamyl bromide itself, the more conventional pathway originates from cinnamyl alcohol.
Reduction of Cinnamaldehyde to Cinnamyl Alcohol
The selective reduction of the aldehyde group in cinnamaldehyde to a primary alcohol, yielding cinnamyl alcohol, is a fundamental transformation. This conversion is crucial as it provides the hydroxyl group necessary for subsequent bromination. A variety of reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) being a widely used reagent due to its selectivity for aldehydes and ketones. fscj.eduodinity.comdoubtnut.com The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727). fscj.eduodinity.com
The general procedure involves dissolving cinnamaldehyde in ethanol and then adding sodium borohydride, often with cooling to manage the reaction temperature. fscj.eduodinity.com Other methods include catalytic transfer hydrogenation, using supported zirconium oxide catalysts and an alcohol as the reducing agent, which can achieve high conversion and selectivity. google.com Advanced methods utilizing nanometric alkali metal hydrides, such as nano-LiH or nano-NaH, have also been shown to reduce cinnamaldehyde to cinnamyl alcohol with very high selectivity and conversion rates under mild conditions. researchgate.net
Table 1: Comparison of Reagents for the Reduction of Cinnamaldehyde
| Reagent/Catalyst | Solvent | Conditions | Selectivity/Conversion | Reference(s) |
| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | Mild, often with cooling | High selectivity for C=O | fscj.eduodinity.com |
| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents | --- | Less selective than NaBH₄ | google.com |
| Supported ZrOₓ | Isopropanol | 70-90°C, normal pressure | High conversion and selectivity | google.com |
| Nano-LiH | Refluxing THF | Mild | 99.8% selectivity, 99.4% conversion | researchgate.net |
Bromination Reactions of Cinnamyl Alcohol
Once cinnamyl alcohol is obtained, the hydroxyl group is converted to a bromine atom to form cinnamyl bromide. This substitution reaction is a standard procedure in organic synthesis. Several reagents are effective for this transformation, including phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). ontosight.aiorgsyn.org
A common laboratory method involves reacting cinnamyl alcohol with phosphorus tribromide in a solvent like benzene or gasoline, sometimes with pyridine (B92270) present. guidechem.comiisc.ac.in Another established method uses triphenylphosphine (B44618) and bromine in acetonitrile (B52724), which is noted for being a general and stereospecific method for converting alcohols to alkyl halides. orgsyn.org This procedure involves the formation of the triphenylphosphine dibromide adduct, which then reacts with the alcohol. orgsyn.org
Table 2: Reagents for the Bromination of Cinnamyl Alcohol
| Reagent | Solvent | Key Features | Reference(s) |
| Phosphorus Tribromide (PBr₃) | Benzene, Gasoline | Effective, common reagent | ontosight.aiguidechem.comiisc.ac.in |
| Hydrobromic Acid (HBr) | Acetic Acid | Used in cold acetic acid | ontosight.aiorgsyn.org |
| Triphenylphosphine / Bromine | Acetonitrile | General, stereospecific method | orgsyn.org |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine | Dichloromethane | Used in flow chemistry systems | researchgate.net |
Chemical Reactivity and Derivatization of Cinnamedrine
Cinnamedrine's structure, featuring a secondary alcohol, a tertiary amine, and a carbon-carbon double bond, offers several sites for chemical modification. contaminantdb.ca
Oxidation Pathways and Corresponding Reagents
The secondary alcohol group on the Cinnamedrine molecule is susceptible to oxidation to form the corresponding ketone, a β-ketoamphetamine derivative. While specific studies on the oxidation of Cinnamedrine are not extensively detailed in the provided results, the oxidation of the parent compound, ephedrine, to methcathinone (B1676376) is a well-known reaction. wikipedia.org This suggests that standard oxidizing agents used for converting secondary alcohols to ketones could be applied to Cinnamedrine.
Furthermore, metabolic pathways can involve oxidation. For instance, ephedrine undergoes oxidative deamination to benzoic acid, a process that could potentially occur with Cinnamedrine. wikipedia.orgwikiwand.com In silico predictions and in vitro microsomal assays suggest that CYP3A4-mediated oxidation is a potential metabolic pathway for Cinnamedrine.
Reduction Pathways and Corresponding Reagents
The most prominent site for reduction in the Cinnamedrine molecule is the carbon-carbon double bond within the cinnamyl group. Catalytic hydrogenation is a standard method for reducing such double bonds. This reaction would convert Cinnamedrine to dihydrocinnamedrine, saturating the cinnamyl side chain. While specific reagents for Cinnamedrine reduction were not detailed, this is a common transformation for structurally similar compounds. For example, the reduction of ephedrine's hydroxyl group is a key step in certain illicit syntheses, using reagents like lithium in anhydrous ammonia (B1221849) (a Birch reduction type mechanism) or red phosphorus and iodine, though this targets a different functional group. wikipedia.org
Substitution Reactions at the Amino Group and Resulting Derivatives
The tertiary amine in Cinnamedrine is a key site for derivatization. Although it is a tertiary amine, reactions that modify the N-alkyl groups are possible.
N-Demethylation: The N-methyl group can be removed, a process known as N-demethylation. The metabolism of ephedrine to norephedrine (B3415761) (phenylpropanolamine) via N-demethylation is a known metabolic pathway, accounting for 8 to 20% of an oral dose of ephedrine. wikipedia.orgwikiwand.com This suggests that Cinnamedrine could be metabolically or synthetically N-demethylated to yield N-cinnamyl-norephedrine.
N-Quaternization: As a tertiary amine, the nitrogen atom can react with alkyl halides to form a quaternary ammonium (B1175870) salt. theswissbay.ch This reaction would involve the lone pair of electrons on the nitrogen attacking the electrophilic carbon of an alkyl halide, resulting in a positively charged ammonium ion. This process would create a new derivative with modified solubility and pharmacological properties.
Mechanism of Pharmacological Action in Preclinical Models
Direct Cellular and Tissue-Level Mechanisms
Ion Channel Modulation: Sodium Channel Blockade
Preclinical evidence suggests that cinnamedrine (B1669051) hydrochloride exhibits local anesthetic activity, a characteristic often associated with the blockade of voltage-gated sodium channels. wikipedia.orgcontaminantdb.ca Drugs that block these channels inhibit the rapid influx of sodium ions responsible for the initial phase of depolarization in nerve and muscle cells. nih.govdrugbank.com This action reduces cell excitability and slows conduction velocity. drugbank.com The local anesthetic effect of cinnamedrine points towards its potential to modulate sodium channels, a mechanism shared by various therapeutic agents, including certain antiarrhythmics and anticonvulsants. nih.govemcrit.org
Electrophysiological Effects on Excitable Tissues
The impact of cinnamedrine hydrochloride on cardiac tissues is of particular interest, given its sympathomimetic nature.
Prolongation of Action Potentials in Cardiac Tissues
The cardiac action potential is a complex sequence of ion fluxes that governs the heart's electrical activity and contraction. nih.govyoutube.com The duration of this potential is a critical determinant of cardiac rhythm. While specific studies on cinnamedrine's direct effect on cardiac action potential duration are not extensively detailed in the provided search results, its classification as a sympathomimetic suggests potential indirect effects. Sympathomimetic agents can influence ion channels that contribute to the repolarization phase of the action potential. For instance, Class Ia antiarrhythmic drugs, which are sodium channel blockers, are known to prolong the action potential duration. nih.gov Given cinnamedrine's suggested sodium channel blocking activity, it may have similar effects.
Effects on Refractory Periods in Cardiac Tissues
The effective refractory period (ERP) is the interval during which a new action potential cannot be initiated. cvpharmacology.com This period is crucial for preventing tachyarrhythmias. cvpharmacology.com Sodium channel blockers, particularly Class IA agents, are known to increase the ERP by prolonging the inactivation state of fast sodium channels. cvpharmacology.com This action contributes to their antiarrhythmic effects. cvpharmacology.com Although direct data on cinnamedrine's effect on the cardiac refractory period is limited in the search results, its potential as a sodium channel blocker suggests it could prolong the ERP.
Comparative Mechanistic Analysis with Related Sympathomimetic Agents
Cinnamedrine is structurally and pharmacologically related to ephedrine (B3423809). wikipedia.org Ephedrine acts as both a direct and indirect sympathomimetic agent. It directly stimulates alpha- and beta-adrenergic receptors and also causes the indirect release of norepinephrine (B1679862) from sympathetic neurons. nih.gov This dual mechanism leads to increased heart rate, blood pressure, and bronchodilation. wikipedia.org
Cinnamedrine, being an N-cinnamyl derivative of ephedrine, is also classified as a sympathomimetic. wikipedia.org However, the addition of the cinnamyl group may alter its receptor binding profile and intrinsic activity compared to ephedrine. The presence of an N-methyl group in ephedrine is known to decrease its binding affinity at α-adrenergic receptors compared to norephedrine (B3415761). wikipedia.org Further substitution on the nitrogen atom, as seen in cinnamedrine, could lead to more pronounced differences in its interaction with adrenergic receptors and other targets like sodium channels.
The following table provides a comparative overview of the mechanistic aspects of cinnamedrine and related sympathomimetic agents.
| Compound | Primary Mechanism of Action | Known Effects on Ion Channels |
| This compound | Sympathomimetic, potential sodium channel blockade wikipedia.orgcontaminantdb.ca | Local anesthetic activity suggests sodium channel interaction wikipedia.orgcontaminantdb.ca |
| Ephedrine | Direct and indirect sympathomimetic (α- and β-adrenergic agonist, norepinephrine release) nih.gov | Not primarily known for direct ion channel blockade |
| Norephedrine (Phenylpropanolamine) | Structurally similar to ephedrine wikipedia.org | |
| Methylephedrine | Derivative of ephedrine wikipedia.org | |
| Etafedrine | Derivative of ephedrine wikipedia.org |
Table 1: Comparative Mechanistic Analysis of Cinnamedrine and Related Sympathomimetics
Preclinical Pharmacological Research of Cinnamedrine Hydrochloride
Pharmacokinetic Research Methodologies in Animal Models
Comprehensive pharmacokinetic studies are crucial in preclinical research to understand how a drug is processed by a living organism. These studies typically involve administering the compound to animal models, such as rodents and non-rodents, and subsequently analyzing biological samples to determine the drug's journey through the body over time.
Absorption and Distribution Studies
Information regarding the absorption and distribution of cinnamedrine (B1669051) hydrochloride in animal models is not available in the reviewed literature. Such studies would typically investigate the rate and extent of absorption from the administration site into the bloodstream and the subsequent distribution into various tissues and organs.
Metabolism Profiling and Identification of Enzyme Systems Involved
There is no available data on the metabolic pathways of cinnamedrine hydrochloride or the specific enzyme systems, such as cytochrome P450, that may be involved in its biotransformation in preclinical animal models.
Excretion Pathways and Clearance Dynamics
Details concerning the excretion pathways, whether through renal or fecal routes, and the clearance dynamics of this compound from the body in animal models have not been documented in the accessible scientific literature.
Comparative Pharmacokinetic Analyses Across Various Animal Species
Due to the absence of pharmacokinetic data for this compound in individual animal species, a comparative analysis across different species is not possible at this time.
Pharmacodynamic Research in Preclinical Systems
Pharmacodynamic studies focus on the biochemical and physiological effects of a drug on the body. For this compound, some in vitro research has been conducted to elucidate its mechanism of action.
In vitro Pharmacodynamic Assays (e.g., Isolated Tissue Studies)
Research has been conducted to examine the smooth muscle relaxing properties of cinnamedrine in comparison to papaverine (B1678415) using an in vitro model of isolated rat uterus. In these studies, cinnamedrine demonstrated a dose-related spasmolytic activity in both spontaneously contracting rat uterus and in uterine tissue where spasms were augmented by oxytocin (B344502). nih.gov
The potency of cinnamedrine was quantified by determining its IC50, which is the concentration of the drug required to inhibit the contractile response by 50%. The findings indicated that the hormonal status of the rats, in terms of their estrus cycle, and the pretreatment of the isolated tissues with oxytocin did not significantly affect the spasmolytic activity of cinnamedrine. nih.gov
| Compound | Condition | IC50 (μM) |
|---|---|---|
| Cinnamedrine | Spontaneously Contracting | 36.2 |
| Papaverine | Spontaneously Contracting | 7.7 |
| Cinnamedrine | Oxytocin-Pretreated | 25.7 |
| Papaverine | Oxytocin-Pretreated | 10.0 |
In vivo Pharmacodynamic Models in Animal Subjects
The investigation of a drug candidate's pharmacodynamic (PD) properties in live animal models is a crucial step in preclinical research. nih.govresearchgate.net These studies aim to understand the physiological and biochemical effects of the compound and to establish a dose-response relationship. researchgate.net For a compound like this compound, researchers would select animal models that are relevant to its anticipated therapeutic action.
The design of these in vivo studies involves administering the compound to animal subjects, such as mice or rats, to observe its effects. nih.govtaconic.com Pharmacodynamic assessments can link biomarkers to the pharmacological response and help validate in vitro findings. researchgate.net While specific in vivo pharmacodynamic models used for this compound are not detailed in the accessible literature, the process would involve selecting an appropriate animal model, determining endpoints related to the expected therapeutic benefit, and collecting data that allows for the selection of an effective dose in humans. taconic.com
Table 1: General Parameters in In Vivo Pharmacodynamic Studies
| Parameter | Description | Relevance |
|---|---|---|
| Animal Model Selection | Choice of species (e.g., mouse, rat) based on physiological and biochemical similarities to humans. nih.gov | To ensure the results are as predictive as possible for human outcomes. |
| Dose-Response Evaluation | Administration of various doses to determine the relationship between the dose and the magnitude of the drug's effect. researchgate.net | Establishes the potency and efficacy of the compound. |
| Biomarker Analysis | Measurement of specific molecules or physiological signs that indicate a biological response to the drug. nih.gov | Provides quantitative evidence of the drug's mechanism of action. |
| Efficacy Assessment | Evaluation of the therapeutic benefit in an animal model of a specific disease or condition. | Determines if the drug has the potential to treat the intended condition. |
Identification and Validation of Pharmacological Biomarkers
Pharmacological biomarkers are objectively measured characteristics that indicate a biological response to a therapeutic intervention. Their identification and validation are essential for modern drug development. While specific pharmacological biomarkers for this compound have not been identified in the reviewed literature, the process would follow established scientific principles.
The process involves identifying molecular or physiological markers that change in response to the drug and are linked to its mechanism of action. nih.gov These potential biomarkers are then validated to ensure they are reliable and predictive of the drug's effect. researchgate.net This validation can involve assessing the correlation between the biomarker's response and the drug's activity across various models. researchgate.net
Metabolite Identification and Characterization
Understanding how a drug is metabolized is a critical component of preclinical research, providing insights into its efficacy and safety. wuxiapptec.com This involves identifying the chemical structures of its metabolites and the biochemical pathways of their formation. xenotech.com
In vitro Metabolic Models for Metabolite Generation (e.g., Liver Microsomes, S9 Fraction, Hepatocytes)
In vitro models are widely used to study drug metabolism in a controlled laboratory setting. admescope.com These systems utilize subcellular fractions or whole cells from the liver, the primary site of drug metabolism, to generate metabolites. bioivt.com
Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.gov They are a common tool for studying Phase I oxidative metabolism. admescope.com
S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. It can be used to study a broader range of Phase I and Phase II metabolic reactions.
Hepatocytes : These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive model of liver metabolism. admescope.com
Although specific studies on the in vitro metabolism of this compound are not detailed in the literature, research would typically involve incubating the compound with these models to identify the enzymes responsible for its biotransformation and to characterize the resulting metabolites. admescope.com
In vivo Metabolite Profiling in Biological Matrices of Animal Models (e.g., Urine, Plasma)
Following in vitro studies, metabolite profiling is conducted in vivo using animal models to understand the metabolic fate of a drug in a whole organism. wuxiapptec.com After administration of this compound to an animal model, biological samples such as plasma, urine, and feces would be collected over time. nih.govmdpi.com
These samples are then analyzed to identify and quantify the parent drug and its metabolites. This process helps to determine the major metabolic pathways and to compare metabolite profiles across different species, which is crucial for selecting appropriate species for toxicology studies. wuxiapptec.com
Analytical Strategies for Metabolite Detection and Structural Elucidation
A variety of advanced analytical techniques are employed to detect and identify drug metabolites in complex biological matrices. nih.gov The structural elucidation of unknown metabolites can be challenging due to unpredictable biotransformation pathways. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most powerful and widely used tool for metabolite analysis. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which helps in determining the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information for identification. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a critical tool for the definitive structural elucidation of metabolites, especially for differentiating between isomers where MS data may be ambiguous. wuxiapptec.comnih.gov
These techniques would be essential for identifying the biotransformation products of this compound from in vitro and in vivo samples.
Table 2: Common Analytical Techniques in Metabolite Identification
| Technique | Application | Information Provided |
|---|---|---|
| LC-MS/MS | Detection and initial characterization of metabolites in biological samples. nih.gov | Retention time, molecular weight, and fragmentation patterns for structural clues. |
| HR-MS | Accurate mass measurement of parent drug and metabolites. nih.gov | High-confidence determination of elemental composition. |
| NMR | Definitive structural elucidation of purified metabolites. wuxiapptec.com | Precise atomic arrangement, including stereochemistry. |
In silico Approaches for Predicting Biotransformation Pathways
In silico, or computational, methods are increasingly used in early drug discovery to predict the metabolic fate of drug candidates. nih.govcreative-biolabs.com These approaches use computer models to predict which parts of a molecule are most likely to be metabolized ("sites of metabolism") and the types of chemical transformations that may occur. nih.gov
There are two main categories of in silico methods:
Ligand-based approaches : These methods rely on the chemical structure of the drug itself to predict its metabolism based on known structure-metabolism relationships. creative-biolabs.com
Structure-based approaches : These methods model the interaction between the drug and the three-dimensional structure of specific drug-metabolizing enzymes, such as CYPs. creative-biolabs.com
Tools like BioTransformer, SyGMa, and GLORYx are examples of software used to predict potential metabolites. nih.govresearchgate.net While no specific in silico predictions for this compound metabolism were found, such studies would be valuable for anticipating its metabolic pathways and guiding further experimental work. researchgate.net
Synthetic Routes for Novel Metabolite Reference Standards
In preclinical drug development, the isolation and identification of metabolites are essential for understanding the absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties of a potential drug candidate. dergipark.org.tr The small quantities and instability of metabolites in biological matrices often make their isolation for structural elucidation difficult. dergipark.org.tr Therefore, the chemical synthesis of potential metabolites to serve as reference standards is a critical practice. dergipark.org.tr These standards are vital for the positive identification and quantification of metabolites in various biofluids like blood and urine. acanthusresearch.com
The synthesis of metabolite reference standards can be complex but is a key feature in the pharmaceutical industry. dergipark.org.tr The synthetic routes are tailored to the specific type of metabolic reaction that the parent drug undergoes. These reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation). dergipark.org.tr
Phase I Metabolite Synthesis: Phase I reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. dergipark.org.tr Aromatic hydroxylation is a major metabolic pathway for many drugs, and synthetic routes to these phenolic metabolites are well-established. dergipark.org.tr For instance, multi-step pathways can be designed starting from commercially available building blocks to introduce hydroxyl groups at specific positions on an aromatic ring. dergipark.org.tr
Phase II Metabolite Synthesis: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, making them more water-soluble for excretion. dergipark.org.tr Glucuronidation is one of the most common conjugation pathways. dergipark.org.tr The synthesis of glucuronide metabolites, such as O-glucuronides, N-glucuronides, and acyl glucuronides, is a frequent requirement. acanthusresearch.comnih.gov These syntheses often involve using readily available glycosyl donors to attach a glucuronic acid moiety to a nucleophilic functional group (e.g., alcohol, phenol, amine, or carboxylic acid) on the drug molecule. dergipark.org.trnih.gov
The structures of these synthetically produced metabolites are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring they are identical to the metabolites produced in vivo. dergipark.org.tr
Investigation of Interspecies Differences in Metabolic Profiles
Pronounced species differences have been observed in the metabolism of compounds structurally related to cinnamedrine, such as norephedrine (B3415761). nih.gov Studies comparing the metabolic fate of norephedrine in humans, rats, and rabbits after oral administration reveal substantial variations in the metabolites excreted in urine. nih.gov
In humans, the primary component excreted is the unchanged drug, indicating limited metabolism. nih.gov In contrast, rats show a greater degree of metabolism, with significant amounts of a hydroxylated metabolite being formed. nih.gov Rabbits exhibit the most extensive metabolism, with the majority of the drug being converted into various conjugated metabolites and very little of the unchanged drug being excreted. nih.gov These key differences are summarized in the table below.
Table 1: Interspecies Comparison of Urinary Metabolites of Norephedrine (% of Dose Excreted in 24 hours)
| Metabolite | Human | Rat | Rabbit |
|---|---|---|---|
| Unchanged Drug | 86% | 48% | 8% |
| 4-Hydroxynorephedrine | Minor | 28% | - |
| Conjugates of 1,2-dihydroxy-1-phenylpropane | - | - | 31% |
| Conjugates of 1-hydroxy-1-phenylpropan-2-one | - | - | 27% |
| Hippuric Acid | Minor | - | 20% |
Data sourced from a study on (±)-2-amino-1-phenyl[1-¹⁴C]propan-1-ol ([¹⁴C]norephedrine). nih.gov
These findings highlight that the metabolic pathways for a single compound can differ qualitatively and quantitatively between species. rug.nl Such comparative studies are invaluable for selecting the most appropriate animal species for predicting a drug's activity and safety profile in humans. semanticscholar.org
Structure Activity Relationship Sar Studies of Cinnamedrine Hydrochloride
Elucidation of Key Structural Features and their Contributions to Biological Activity
Cinnamedrine's structure is a hybrid of two pharmacologically significant scaffolds. Its chemical name is (E)-2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol hydrochloride. nih.gov This structure provides a foundation for exploring how different parts of the molecule influence its interaction with biological targets.
The cinnamyl group, an (E)-3-phenylprop-2-enyl substituent on the nitrogen atom, is a key feature distinguishing cinnamedrine (B1669051) from its parent ephedrine (B3423809) backbone. This moiety has a significant impact on the molecule's physicochemical properties and its potential interactions with receptors.
Lipophilicity: The cinnamyl group, with its phenyl ring and hydrocarbon chain, substantially increases the lipophilicity (fat-solubility) of the molecule compared to the more polar ephedrine. This increased lipophilicity can influence the drug's absorption, distribution, and ability to cross biological membranes, such as the blood-brain barrier.
Receptor Interactions: The aromatic ring of the cinnamyl group can engage in various non-covalent interactions with receptor binding sites. These interactions may include:
π-π Stacking: The flat, electron-rich surface of the phenyl ring can stack with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket.
Hydrophobic Interactions: The non-polar nature of the cinnamyl group allows it to fit into hydrophobic pockets within a receptor, displacing water molecules and contributing to binding affinity.
The presence of this bulky group on the nitrogen atom also plays a role in receptor selectivity. In adrenergic compounds, increasing the size of the substituent on the nitrogen atom generally decreases activity at α-adrenergic receptors and increases activity at β-adrenergic receptors. pharmacy180.com
Table 1: Comparison of Structural Moieties in Ephedrine and Cinnamedrine
| Feature | Ephedrine | Cinnamedrine | Contribution of Cinnamyl Moiety |
| N-Substituent | Methyl (-CH₃) | Cinnamyl (-CH₂CH=CHC₆H₅) | Increases steric bulk and lipophilicity |
| Aromatic Rings | One | Two | Provides additional site for receptor interactions (π-π stacking, hydrophobic) |
| Key Functional Groups | β-hydroxyl, α-methyl, secondary amine | β-hydroxyl, α-methyl, tertiary amine | Modifies basicity and steric hindrance at the nitrogen center |
Influence of the Ephedrine Backbone on Adrenergic Activity
Cinnamedrine is built upon an ephedrine scaffold, which is a β-phenylethylamine derivative. This backbone is known to confer sympathomimetic (adrenergic) activity. pharmacy180.comnih.gov The specific structural features of the ephedrine core are critical for this action.
β-Hydroxyl Group: The hydroxyl group on the carbon atom beta to the phenyl ring is crucial for direct interaction with adrenergic receptors. pharmacy180.com This group can act as a hydrogen bond donor and acceptor, forming key interactions that are essential for agonistic activity at both α- and β-adrenergic receptors.
α-Methyl Group: The methyl group on the carbon atom alpha to the nitrogen reduces the rate of metabolic degradation by the enzyme monoamine oxidase (MAO). pharmacy180.com This resistance to metabolism increases the duration of action of the compound.
Mechanism of Action: Like ephedrine, compounds with this backbone typically exhibit a mixed mechanism of adrenergic action. nih.gov They can act directly as agonists by binding to and activating adrenergic receptors, and indirectly by stimulating the release of endogenous catecholamines like norepinephrine (B1679862) from nerve terminals. nih.gov The ephedrine backbone in cinnamedrine is therefore expected to be the primary driver of its adrenergic effects. nih.govresearchgate.net
Impact of Stereochemistry on Pharmacological Efficacy and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining a drug's pharmacological properties. mhmedical.com The interaction between a chiral drug and its biological target (which is also chiral) is often stereospecific. nih.gov Cinnamedrine has two chiral centers, at the α-carbon and the β-carbon of the propanolamine (B44665) chain.
This results in the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the substituents at these centers can dramatically affect the molecule's shape and, consequently, its ability to bind to a receptor. mhmedical.comzenodo.org
Pharmacological Differences: Enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and even their pharmacological profile (e.g., one enantiomer being an agonist while the other is an antagonist). nih.govresearchgate.net
Ephedrine Isomers as an Example: The importance of stereochemistry is well-illustrated by ephedrine's own isomers. (1R,2S)-Ephedrine and (1S,2R)-ephedrine are enantiomers with significant sympathomimetic activity. Their diastereomers, (1S,2S)-pseudoephedrine and (1R,2R)-pseudoephedrine, have different pharmacological profiles, with pseudoephedrine being a more potent vasoconstrictor and less potent bronchodilator and CNS stimulant than ephedrine.
While specific studies detailing the activity of each individual cinnamedrine stereoisomer are not widely available, it is a fundamental principle of medicinal chemistry that they would possess distinct pharmacological and pharmacokinetic properties. nih.gov The commercially available form is often a racemic mixture of the (R,S)-isomers. nih.gov
Table 2: Chiral Centers in Cinnamedrine Hydrochloride
| Chiral Center | Location in Structure | Potential Configurations |
| C-1 (β-carbon) | Carbon atom bearing the hydroxyl (-OH) group and the phenyl ring | R or S |
| C-2 (α-carbon) | Carbon atom bearing the methyl (-CH₃) group and the amino group | R or S |
Design, Synthesis, and Evaluation of Cinnamedrine Analogs
The development of new molecules based on a lead compound like cinnamedrine involves rational design principles and chemical synthesis to create derivatives with potentially enhanced properties.
Rational drug design uses the knowledge of a drug's structure and its biological target to create new compounds with improved efficacy, selectivity, or metabolic stability. drugdesign.orgnih.gov Several strategies could be applied to modify the cinnamedrine scaffold. researchgate.netnih.gov
Modification of the Cinnamyl Moiety:
Ring Substitution: Introducing substituents (e.g., hydroxyl, methoxy, halogen) onto the phenyl ring of the cinnamyl group could alter electronic properties and lipophilicity, potentially improving receptor affinity or selectivity.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems (e.g., pyridine (B92270), thiophene) could probe the importance of the ring's electronic nature and its hydrogen-bonding capacity.
Alteration of the Linker: Modifying the prop-2-enyl linker—for instance, by saturating the double bond or changing its length—would alter the molecule's conformation and the spatial relationship between the two aromatic rings.
Modification of the Ephedrine Backbone:
Phenyl Ring Substitution: Adding substituents to the phenyl ring of the ephedrine core could modulate adrenergic receptor subtype selectivity, a common strategy for β-blockers and β₂-agonists. pharmacy180.com
N-Substituent Variation: Replacing the N-methyl group with other small alkyl groups could fine-tune the compound's activity at α- versus β-adrenergic receptors. pharmacy180.com
The synthesis of cinnamedrine and its analogs typically involves standard organic chemistry reactions. A common approach for creating derivatives would be the N-alkylation of a suitable ephedrine precursor.
General Synthetic Route: A likely synthetic pathway involves the reaction of an ephedrine isomer (or a racemic mixture) with a cinnamyl halide (e.g., cinnamyl bromide or chloride) in the presence of a base. The base deprotonates the secondary amine of ephedrine, creating a more nucleophilic species that then displaces the halide on the cinnamyl group to form the tertiary amine of cinnamedrine.
Synthesis of Analogs: This general method can be adapted to synthesize a wide array of novel derivatives. ashdin.compensoft.netnih.gov By using different substituted cinnamyl halides or various ephedrine-like backbones, a library of compounds can be generated for pharmacological evaluation. mdpi.commdpi.comresearchgate.net The synthesis of specific stereoisomers would require starting with enantiomerically pure ephedrine or pseudoephedrine. nih.gov
Comparative Pharmacological Characterization of Analogs in In vitro and In vivo Models
The pharmacological profile of this compound is intrinsically linked to its core structure, which it shares with other ephedrine-like compounds. Structure-activity relationship (SAR) studies often involve the synthesis and evaluation of analogs to determine how specific structural modifications influence biological activity. While specific, comprehensive in vitro and in vivo comparative studies on a wide range of Cinnamedrine analogs are not extensively detailed in publicly available literature, the principles of its pharmacology can be inferred from research on related sympathomimetic amines.
In vitro studies on analogous compounds typically involve assessing their effects on isolated tissues or cells. For instance, the spasmolytic activity of Cinnamedrine has been demonstrated in isolated rat uterus tissue. In such models, the compound exhibited dose-related spasmolytic effects on both spontaneously contracting uterine tissue and tissue where spasms were augmented with oxytocin (B344502). This direct myolytic activity is a key characteristic. ncats.io The evaluation of analogs in similar in vitro setups would involve comparing their potency (e.g., IC50 values) in relaxing smooth muscle, which could reveal the importance of the N-cinnamyl group for this specific action.
In vivo characterization of sympathomimetic analogs often includes assessing their effects on cardiovascular and respiratory systems. nih.gov For example, studies comparing ephedrine and pseudoephedrine have shown differences in their pressor and bronchodilator effects in human subjects. nih.gov It is hypothesized that modifications to the N-substituent of the ephedrine backbone, such as the bulky cinnamyl group in Cinnamedrine, would modulate the interaction with adrenergic receptors, thereby altering the potency and selectivity of its cardiovascular and bronchodilator effects compared to simpler analogs like Methylephedrine (N-methyl) or Etafedrine (N-ethyl). wikipedia.orgnih.gov
Structure-Target Engagement Relationship Studies
The engagement of Cinnamedrine and its analogs with their biological targets is primarily dictated by their phenethylamine (B48288) scaffold. As a sympathomimetic agent, Cinnamedrine's effects are related to its interaction with the adrenergic system, similar to ephedrine. wikipedia.orgnih.gov The core structure allows it to act as an agonist at adrenergic receptors and potentially to cause the release of endogenous norepinephrine. nih.govpharmacy180.com
The key structural features influencing target engagement include:
The Phenyl Ring and Ethylamine Side Chain : This core structure is essential for binding to adrenergic receptors.
The β-hydroxyl group : This group is crucial for direct receptor agonism. pharmacy180.com
The N-substituent : The size and nature of the group attached to the nitrogen atom significantly influence receptor selectivity (α vs. β) and the mechanism of action (direct vs. indirect). pharmacy180.com
In Cinnamedrine, the N-substituent is a cinnamyl group. This large, lipophilic group differentiates it from ephedrine and its simpler N-alkylated derivatives. While specific studies quantifying the binding affinity of Cinnamedrine to various adrenergic receptor subtypes are limited, SAR principles suggest that increasing the bulk of the nitrogen substituent tends to decrease α-adrenergic receptor activity and increase β-adrenergic receptor activity. pharmacy180.com Therefore, the cinnamyl group is expected to modulate the receptor binding profile of the ephedrine backbone, contributing to its specific pharmacological effects, such as its notable spasmolytic activity on smooth muscle. wikipedia.org
Computational Approaches in SAR
Computational methods are powerful tools for elucidating structure-activity relationships, predicting biological activities, and guiding the design of new analogs.
Molecular Docking Simulations for Receptor Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cinnamedrine, docking simulations would be employed to predict its binding affinity and mode of interaction with adrenergic receptors (e.g., α and β subtypes).
While specific docking studies for Cinnamedrine are not readily found, the methodology would involve:
Obtaining the 3D crystal structure of the target adrenergic receptor.
Generating a 3D conformation of the Cinnamedrine molecule.
Using a docking algorithm to place the Cinnamedrine molecule into the receptor's binding site in various orientations and conformations.
Calculating a "docking score" for each pose, which estimates the binding affinity. Lower binding scores typically indicate a stronger predicted interaction. nih.gov
Such simulations could be used to compare the binding of Cinnamedrine with that of other ephedrine derivatives. The results would help rationalize why subtle structural differences, like the N-cinnamyl group in Cinnamedrine versus the N-methyl group in Methylephedrine, lead to different pharmacological profiles. For example, the bulky cinnamyl group might form unique hydrophobic or π-π stacking interactions within the receptor's binding pocket that are not possible for smaller substituents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comlongdom.org A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to its activity. fiveable.me
For Cinnamedrine and its analogs, a QSAR study would involve:
Data Set Compilation : Gathering a set of structurally related molecules (e.g., various N-substituted ephedrine derivatives) with experimentally measured biological activity (e.g., spasmolytic potency, receptor binding affinity).
Descriptor Calculation : Calculating various molecular descriptors for each molecule, such as physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., number of rotatable bonds, topological indices). longdom.org
Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed biological activity. fiveable.me
Validation : Testing the model's predictive power on an external set of compounds not used in its development. jocpr.com
A validated QSAR model could then be used to predict the biological activity of novel, unsynthesized Cinnamedrine analogs, thereby accelerating the drug discovery process by prioritizing the most promising candidates for synthesis and testing. nih.gov
Comparative Structural and Functional Analysis with Structurally Related Compounds
Cinnamedrine is structurally and functionally related to a class of sympathomimetic amines derived from ephedrine. Its unique N-cinnamyl substitution distinguishes it from other derivatives.
Differentiation from Ephedrine Derivatives (e.g., Methylephedrine, Etafedrine, Oxilofrine)
Cinnamedrine can be differentiated from other ephedrine derivatives based on specific modifications to the parent ephedrine structure, which in turn lead to distinct functional properties.
Methylephedrine : This compound is the N,N-dimethyl derivative of norephedrine (B3415761). wikipedia.org Structurally, it differs from Cinnamedrine by having a simple methyl group on the nitrogen atom instead of a cinnamyl group. wikipedia.orgnih.gov Functionally, Methylephedrine acts as a sympathomimetic agent, stimulating both α- and β-adrenergic receptors, and is used as a bronchodilator and nasal decongestant. wikipedia.orgdrugbank.com Its central nervous system stimulant effects are considered to be less potent than those of ephedrine.
Etafedrine : Also known as ethylephedrine, this derivative features an N-ethyl group. nih.gov This seemingly minor structural change—an ethyl group instead of Cinnamedrine's cinnamyl group—results in a significant functional shift. N-ethylation of the ephedrine structure enhances its efficacy at β2-adrenoceptors while suppressing the indirect sympathomimetic activity (norepinephrine release). nih.gov This makes Etafedrine a more selective β2-agonist, used primarily as a long-acting bronchodilator. nih.govdrugbank.com
Oxilofrine : Also known as 4-hydroxyephedrine, Oxilofrine's key structural difference is the addition of a hydroxyl group at the para-position (position 4) of the phenyl ring. wikipedia.org This modification increases its hydrophilicity compared to ephedrine. wikipedia.org Functionally, Oxilofrine acts as an indirectly acting sympathomimetic by promoting the release of norepinephrine, which then activates α- and β-adrenergic receptors. wikipedia.org It has been used as an antihypotensive agent. wikipedia.org
The following table summarizes the key structural and functional distinctions:
| Compound | N-Substituent | Phenyl Ring Substitution | Primary Functional Characteristics |
| Cinnamedrine | Cinnamyl | Unsubstituted | Sympathomimetic, Spasmolytic (smooth muscle relaxant) wikipedia.org |
| Methylephedrine | Methyl | Unsubstituted | Sympathomimetic, Bronchodilator, Nasal Decongestant wikipedia.org |
| Etafedrine | Ethyl | Unsubstituted | Selective β2-Adrenergic Agonist, Bronchodilator nih.gov |
| Oxilofrine | Methyl | 4-hydroxyl | Indirectly Acting Sympathomimetic, Antihypotensive wikipedia.org |
Comparison with Compounds Containing Cinnamyl Groups (e.g., Cinnarizine, Cinoctramide, Cinolazepam) and their Distinct Receptor Selectivities
Despite the shared cinnamyl group, these compounds belong to distinct structural and pharmacological classes, leading to profoundly different interactions with biological receptors.
Cinnamedrine is structurally an N-cinnamyl derivative of ephedrine. nih.gov The core of the molecule is a phenylethylamine skeleton, which is characteristic of many adrenergic compounds. This structural foundation suggests a likely interaction with adrenergic receptors. Its known pharmacological effect is that of a smooth muscle relaxant, or spasmolytic. The cinnamyl group, being a bulky and lipophilic substituent on the nitrogen atom, modifies the properties of the parent ephedrine molecule, contributing to its specific spasmolytic activity, which is distinct from the primary pressor and bronchodilator effects of ephedrine.
Cinnarizine incorporates the cinnamyl group into a diphenylmethylpiperazine structure. This core is vastly different from Cinnamedrine's phenylethylamine backbone. Consequently, Cinnarizine has a unique and complex pharmacological profile. It acts as a selective antagonist of T-type voltage-gated calcium channels. Additionally, it exhibits antagonist activity at histamine (B1213489) H1 receptors, dopamine (B1211576) D2 receptors, and muscarinic acetylcholine (B1216132) receptors. This multi-target profile is primarily dictated by the diphenylmethylpiperazine moiety, which is a known pharmacophore for these receptors.
Cinolazepam is a benzodiazepine (B76468) derivative. Its core is a 1,4-benzodiazepine (B1214927) ring system, which is the hallmark of this class of drugs. Cinolazepam functions as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. The substituent at the N1 position of the benzodiazepine ring is a cyanoethyl group, not a true cinnamyl group, but its inclusion in this comparison highlights how different substituents on a dominant pharmacophore (the benzodiazepine core) modulate activity within a single receptor class rather than changing the primary target. Its action is entirely dependent on the benzodiazepine scaffold.
Cinoctramide is another compound containing a cinnamyl-related moiety. However, detailed public information regarding its specific mechanism of action and receptor binding profile is limited, with some sources classifying it as an anesthetic. biorxiv.org Without comprehensive binding data, a direct and detailed comparison of its receptor selectivity is challenging.
The profound differences in the primary receptor targets for these compounds illustrate that the cinnamyl group does not confer a specific receptor selectivity on its own. Instead, the core molecular architecture—phenylethylamine for Cinnamedrine, diphenylmethylpiperazine for Cinnarizine, and benzodiazepine for Cinolazepam—defines the pharmacophore and governs the interaction with specific biological targets. The cinnamyl group acts as a substituent that modulates the affinity, selectivity, and pharmacokinetic properties of the parent scaffold.
Comparative Data of Cinnamyl-Containing Compounds
| Compound | Core Structural Class | Primary Receptor Target(s) | Primary Pharmacological Action |
|---|---|---|---|
| This compound | Phenylethylamine (Ephedrine derivative) | Likely Adrenergic Receptors | Spasmolytic (Smooth Muscle Relaxant) |
| Cinnarizine | Diphenylmethylpiperazine | T-type Calcium Channels, Histamine H1, Dopamine D2 | Calcium Channel Blocker, Antihistamine, Antidopaminergic |
| Cinolazepam | 1,4-Benzodiazepine | GABA-A Receptor | GABA-A Positive Allosteric Modulator (Anxiolytic, Sedative) |
| Cinoctramide | Unavailable | Not well-defined in available literature | Anesthetic (classification) biorxiv.org |
Advanced Analytical Chemistry Research for Cinnamedrine Hydrochloride
Development and Validation of Chromatographic Methods
Chromatographic techniques are fundamental for the separation, identification, and quantification of Cinnamedrine (B1669051) hydrochloride and any potential impurities. The development of robust and validated methods is essential for reliable analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and content analysis of Cinnamedrine hydrochloride. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of hydrochloride salts. mdpi.com Method development often involves a systematic approach to optimize separation conditions, ensuring the method is selective, rapid, and economical. ijpronline.com
A typical RP-HPLC method for a hydrochloride compound might utilize a C18 or C8 column. ijpronline.comnih.gov The mobile phase composition is critical for achieving good separation and often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijpronline.comnih.gov The pH of the aqueous phase is a key parameter to control the ionization state of the analyte and achieve optimal retention and peak shape. nih.gov For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer adjusted to a specific pH can be effective. nih.govceu.es The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. ijpronline.com
Validation of the HPLC method is performed according to established guidelines to ensure its suitability for its intended purpose. mdpi.comnih.gov This includes evaluating parameters such as linearity, precision, accuracy, specificity, and robustness. mdpi.comnih.gov Linearity is typically confirmed over a specified concentration range, with recovery results for accuracy expected to be within a tight range, for example, 98-102%. mdpi.com
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (e.g., 70:30 v/v), pH adjusted nih.gov |
| Flow Rate | 1.0 mL/min ijpronline.com |
| Detection Wavelength | 214 nm ijpronline.com |
| Injection Volume | 20 µL ceu.es |
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which leads to higher separation efficiency. nih.gov The use of UHPLC systems can significantly shorten the entire experimental workflow, with complex separations achievable in a matter of hours. nih.govmolnar-institute.com This increased speed and resolution make UHPLC a powerful tool for high-throughput screening and detailed impurity profiling of this compound. The fundamental principles of method development and validation for HPLC are also applicable to UHPLC. nih.gov
The selection and optimization of the stationary and mobile phases are critical for successful chromatographic separation. The choice of the stationary phase is largely dependent on the physicochemical properties of the analyte. rjptonline.org For polar compounds like hydrochloride salts, reversed-phase columns such as C18 are common, but alternative stationary phases, including fluorinated phases, can offer different selectivity. rjptonline.orgresearchgate.net
Mobile phase optimization is a multifaceted process involving the selection of the organic solvent, the type and concentration of buffer salts, and the pH. molnar-institute.comrjptonline.org Commonly used organic modifiers include acetonitrile and methanol. rjptonline.org The pH of the mobile phase is a crucial factor influencing the retention and selectivity of ionizable compounds. molnar-institute.com A systematic approach, such as using experimental design (DoE), can be employed to simultaneously optimize multiple parameters like gradient time, mobile phase composition, and pH, leading to a robust and efficient method. nih.govmolnar-institute.com The goal is to achieve a balance between adequate resolution of all components, reasonable analysis time, and minimal environmental impact. researchgate.net
Spectroscopic Techniques for Characterization and Quantitation
Spectroscopic techniques provide invaluable information about the molecular structure and quantity of this compound.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of this compound and the characterization of its impurities. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a precursor ion into product ions. nih.gov This fragmentation pattern serves as a molecular fingerprint for the compound. For method development, ion optimization experiments are conducted to determine the optimal precursor and product ions, as well as the fragmentor voltage and collision energy. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. This is particularly useful for identifying unknown impurities and degradation products. dntb.gov.ua The high level of accuracy of LC-MS/MS makes it a gold-standard technique for confirmatory analysis. nih.gov
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ of Cinnamedrine |
| Product Ions (m/z) | Specific fragments resulting from collision-induced dissociation |
| Collision Energy | Optimized for maximum fragment ion intensity |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules. nih.gov For this compound, NMR can confirm the molecular structure by providing detailed information about the chemical environment of each atom. While proton (¹H) and carbon-¹³ (¹³C) NMR are standard, solid-state NMR (SSNMR), particularly ³⁵Cl SSNMR, is highly effective for characterizing hydrochloride salts. rsc.orgnih.gov
Solid-state ³⁵Cl NMR spectra are sensitive to the local environment of the chloride ion, including hydrogen bonding interactions. rsc.orgresearchgate.net This makes it an excellent tool for fingerprinting different solid forms, such as polymorphs, of the hydrochloride salt. rsc.orgnih.gov The distinct NMR parameters obtained from these spectra can be used to identify and differentiate between various solid phases, which is critical for quality control in the pharmaceutical industry. rsc.orgrsc.org The combination of experimental SSNMR data with theoretical calculations can provide deep insights into the crystal structure and intermolecular interactions. nih.govrsc.org
UV-Visible Spectroscopy Applications in Detection and Assay
UV-Visible spectrophotometry is a robust and widely accessible technique for the quantitative analysis of pharmaceutical compounds. For this compound, this method can be applied for its determination in bulk drug form and pharmaceutical formulations. The principle relies on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration, as described by the Beer-Lambert law.
A typical assay would involve dissolving a precisely weighed sample of this compound in a suitable solvent, such as 0.1N hydrochloric acid, to produce a stock solution. iajpr.com This solution is then serially diluted to create a range of concentrations for constructing a calibration curve. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax), which would be determined by scanning a solution of the compound across the UV-visible spectrum (typically 200-400 nm). iajpr.comlibretexts.org
For instance, a validation study on a related compound, cinnarizine, identified a λmax at 253.5 nm in 0.1N HCl. iajpr.com A similar characteristic wavelength would be expected for this compound due to structural similarities. The method would be validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). iajpr.com
Table 1: Illustrative UV-Visible Spectrophotometric Assay Parameters for this compound
| Parameter | Illustrative Value | Description |
|---|---|---|
| Solvent | 0.1N Hydrochloric Acid | A common solvent for hydrochloride salts ensuring solubility and stability. |
| λmax | ~254 nm (Hypothetical) | The wavelength at which the compound absorbs the most light, providing maximum sensitivity. |
| Linearity Range | 5-30 µg/mL (Hypothetical) | The concentration range over which the absorbance is directly proportional to the concentration. |
| Correlation Coefficient (r²) | >0.999 (Hypothetical) | A statistical measure of how well the calibration data fit a linear regression. |
| Limit of Detection (LOD) | ~0.5 µg/mL (Hypothetical) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL (Hypothetical) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
Electromigration Techniques (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. nih.govnih.gov It is well-suited for the analysis of charged species like this compound. The separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE). nih.gov
In a hypothetical Capillary Zone Electrophoresis (CZE) method for this compound, the compound would be positively charged in an acidic BGE and migrate towards the cathode. The separation of cinnamedrine from potential impurities or other active ingredients would be based on differences in their charge-to-size ratios. nih.gov Method development would involve optimizing parameters such as the BGE composition and pH, applied voltage, capillary temperature, and injection time to achieve the desired resolution and peak shape. scirp.org
Table 2: Hypothetical Capillary Electrophoresis Method Parameters for this compound Analysis
| Parameter | Illustrative Condition | Rationale |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard capillary dimensions for good resolution and heat dissipation. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer | A common buffer system providing stable pH and conductivity. |
| pH | 3.0 | Ensures protonation of the amine group in cinnamedrine, making it suitable for CZE. |
| Applied Voltage | 25 kV | Provides efficient migration and separation in a reasonable time frame. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible method for introducing the sample into the capillary. |
| Detection | UV at 214 nm | A common wavelength for the detection of many pharmaceutical compounds. |
Automated Flow Analysis Techniques (e.g., FIA, SIA)
Automated flow analysis techniques, such as Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA), are designed for high-throughput screening and routine quality control of pharmaceutical products. libretexts.org These methods involve the injection of a discrete sample volume into a continuously flowing carrier stream, which then transports the sample to a detector. libretexts.org
For the analysis of this compound, an FIA method could be developed based on a reaction that produces a colored or turbid product, which can be measured spectrophotometrically or turbidimetrically. emanresearch.orgnih.gov For example, a method for diphenhydramine (B27) hydrochloride, another amine salt, utilizes its reaction with Bromophenol Blue to form a precipitate that can be measured turbidimetrically. nih.gov A similar ion-pair formation reaction could be adapted for this compound.
The FIA manifold would consist of a peristaltic pump to propel the carrier and reagent streams, an injection valve to introduce the sample, a reaction coil to allow for mixing and reaction, and a flow-through detector. researchgate.net The transient signal produced as the sample zone passes through the detector is proportional to the analyte concentration. libretexts.org
Table 3: Conceptual FIA System Parameters for this compound Assay
| Parameter | Illustrative Setting | Purpose |
|---|---|---|
| Carrier Stream | Distilled Water | Transports the sample and reagents through the system. |
| Reagent | Ion-pairing agent (e.g., Bromophenol Blue) | Reacts with cinnamedrine to form a detectable product. |
| Flow Rate | 1.5 mL/min | Controls the residence time and dispersion of the sample zone. |
| Sample Volume | 100 µL | A precise volume of the sample is injected for reproducible results. |
| Reaction Coil Length | 100 cm | Provides sufficient time for the reaction to occur before detection. |
| Detector | Turbidimeter or Spectrophotometer | Measures the change in turbidity or absorbance resulting from the reaction. |
| Sample Throughput | >100 samples/hour (Hypothetical) | A key advantage of FIA for rapid analysis. |
Advanced Sample Preparation Strategies for Complex Biological Matrices
The accurate determination of drugs like this compound in biological matrices such as plasma, urine, or serum necessitates effective sample preparation to remove interfering endogenous components and pre-concentrate the analyte.
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. ijisrt.comijrpc.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. ijisrt.com
For the extraction of this compound from a biological fluid, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would likely be employed. The general steps would be:
Conditioning: The sorbent is treated with a solvent like methanol followed by water or a buffer to activate it.
Loading: The pre-treated biological sample (e.g., diluted plasma) is passed through the cartridge. Cinnamedrine would be retained on the sorbent.
Washing: An aqueous solvent is passed through the cartridge to remove hydrophilic interferences.
Elution: A small volume of an organic solvent (e.g., methanol or acetonitrile, possibly acidified) is used to desorb the cinnamedrine from the sorbent.
The resulting clean extract can then be analyzed by techniques such as HPLC or CE.
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber can be directly immersed in the liquid sample or exposed to the headspace above the sample. mdpi.com
For the analysis of this compound in a biological matrix, direct immersion SPME would be suitable. The fiber, coated with a phase like polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase polymer, would be exposed to the sample (e.g., urine or plasma). researchgate.net After an equilibrium period, during which cinnamedrine partitions onto the fiber coating, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) or a desorber for liquid chromatography (LC) for analysis. nih.gov Key parameters to optimize include the fiber coating, extraction time, temperature, pH, and salt concentration of the sample matrix. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-liquid extraction technique characterized by its simplicity, speed, and high enrichment factors. mdpi.comua.es The method is based on the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for rapid mass transfer of the analyte from the aqueous phase to the organic phase. mdpi.com
To extract this compound from a biological sample like urine, the sample pH would first be adjusted to a basic value to deprotonate the amine, making the free base more soluble in an organic solvent. A mixture of a high-density extraction solvent (e.g., chloroform (B151607) or carbon tetrachloride) and a disperser solvent (e.g., methanol or acetonitrile) would be rapidly injected into the sample. yildiz.edu.tr After centrifugation to separate the phases, the small volume of the sedimented organic phase containing the concentrated cinnamedrine is collected for analysis. ua.es
Table 4: Comparison of Advanced Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Potential Application |
|---|---|---|---|
| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High recovery, good selectivity, easily automated. | Routine analysis of plasma or urine samples in clinical or forensic settings. |
| Solid Phase Microextraction (SPME) | Partitioning between a coated fiber and the sample matrix. | Solvent-free, simple, integrates extraction and concentration. | Trace analysis in small volume samples; can be coupled directly to GC or LC. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning between a dispersed micro-volume of extraction solvent and the aqueous sample. | Fast, high enrichment factor, low solvent consumption. | Rapid screening of aqueous samples like urine for the presence of the drug. |
Microextraction by Packed Sorbent (MEPS)
Currently, there is no specific published research on the application of Microextraction by Packed Sorbent (MEPS) for the analysis of this compound. While MEPS is a recognized miniaturized solid-phase extraction technique used for sample preparation in various analytical processes, its direct application to this compound has not been documented in available scientific literature.
Restricted Access Materials (RAM)
There is no available research detailing the use of Restricted Access Materials (RAM) for the analytical determination of this compound. RAMs are utilized in chromatography for the direct injection of biological fluids by selectively excluding large molecules like proteins while retaining smaller analyte molecules. However, studies specific to the application of this technique for this compound have not been found.
Research on Degradation Pathways and Stability-Indicating Analytical Methods
A review of scientific literature indicates a lack of specific studies on the degradation pathways and the development of stability-indicating analytical methods for this compound. Forced degradation studies, which are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance, have not been published for this compound. nih.govbiomedres.us Such studies are crucial for developing and validating stability-indicating methods that can distinguish the intact drug from its degradation products. nih.govbiomedres.us While general principles for conducting forced degradation studies under various stress conditions (such as hydrolysis, oxidation, photolysis, and thermal stress) are well-established, their specific application and the resulting degradation profile for this compound are not documented. pharmaguideline.combiotech-asia.orgrjptonline.org
Q & A
Q. What are the recommended analytical techniques for structural characterization of cinnamedrine hydrochloride?
To confirm the molecular structure of this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. NMR provides detailed information on proton and carbon environments, while HRMS confirms molecular weight and fragmentation patterns. For example, in studies of vancomycin hydrochloride, NMR resolved complex stereochemistry, and HRMS validated molecular ions . These methods should be cross-validated with X-ray crystallography if crystalline forms are available.
Q. How can researchers ensure the stability of this compound during experimental storage?
Stability testing should follow protocols similar to those for other hydrochloride salts. Store lyophilized powder in airtight, light-resistant containers at -20°C. For stock solutions, use inert solvents (e.g., deionized water or methanol), aliquot to avoid freeze-thaw cycles, and monitor degradation via HPLC every 2–4 weeks. Refer to stability guidelines for vimirogant hydrochloride, which recommend stability checks under varying pH and temperature conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow OSHA-compliant guidelines for hydrochloride salts:
- Personal protective equipment (PPE): Nitrile gloves (tested via ANSEL Chemical Resistance Guide), lab coats, and safety goggles.
- Engineering controls: Fume hoods for powder handling.
- First aid: Immediate flushing with water for eye/skin contact; medical evaluation if inhaled .
- Documentation: Training records and SDS access are mandatory .
Advanced Research Questions
Q. How can conflicting spectral data for this compound impurities be resolved?
Discrepancies in HPLC or UV spectra often arise from co-eluting impurities or solvent interactions. Use orthogonal methods:
- LC-MS/MS to isolate and identify impurity masses.
- Ion chromatography for ionic contaminants.
- Forced degradation studies (e.g., heat, light, oxidation) to map degradation pathways. A study on ranitidine hydrochloride resolved similar issues by comparing retention times and spectral libraries across multiple columns (C18, phenyl-hexyl) .
Q. What experimental design principles apply to pharmacokinetic studies of this compound?
Use a crossover design with controlled variables:
- Dose-ranging: Start with preclinical models (e.g., rodents) at 1–10 mg/kg.
- Bioanalytical validation: Plasma samples analyzed via UPLC-PDA with a lower limit of quantification (LLOQ) ≤10 ng/mL.
- Metabolite profiling: Employ hepatic microsome assays to identify phase I/II metabolites. Reference fexofenadine hydrochloride studies, which optimized extraction protocols using protein precipitation and solid-phase extraction .
Q. How can researchers address low solubility of this compound in aqueous buffers?
Apply solubility-enhancing strategies validated for hydrophobic hydrochlorides:
- Co-solvents: Ethanol or PEG-400 (≤20% v/v).
- Cyclodextrin complexation (e.g., HP-β-CD at 1:2 molar ratio).
- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release. A metformin hydrochloride hydrogel study demonstrated improved solubility via poloxamer-based matrices .
Q. What methodologies are effective for impurity profiling in this compound batches?
Follow ICH Q3A/B guidelines:
- HPLC-DAD with gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Thresholds: Report impurities ≥0.1% and identify ≥0.5%.
- Reference standards: Use USP-grade this compound (CAS 25441-16-1) for calibration . A tetracycline hydrochloride study achieved 99.5% purity by coupling HPLC with charged aerosol detection (CAD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
